4-Amino-3-(4-fluorophenyl)butanoic acid

Vue d'ensemble

Description

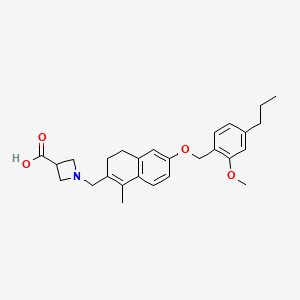

4-Amino-3-(4-fluorophenyl)butanoic acid is a prodrug that is hydrolyzed in vivo to 4-amino-3-(4-fluorophenyl)butyric acid . It is an intermediate in the synthesis of carbamic acid esters, which are used as pharmaceuticals and research reagents .

Synthesis Analysis

A novel synthesis of ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluoro phenyl) butanoic acid, which is a key starting material in the synthesis of sitagliptin has been developed . This synthesis uses commercially available starting materials featuring a stereoselective catalytic asymmetric reduction and stereoselective Hoffmann rearrangement for the installation of chiral β-amino center present in sitagliptin .Molecular Structure Analysis

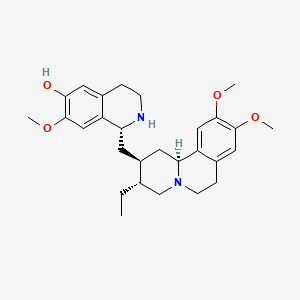

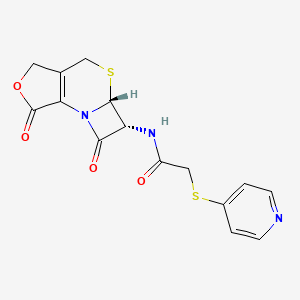

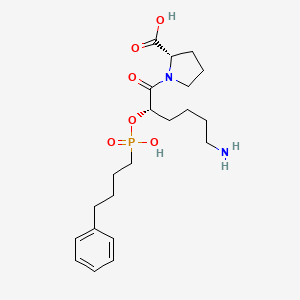

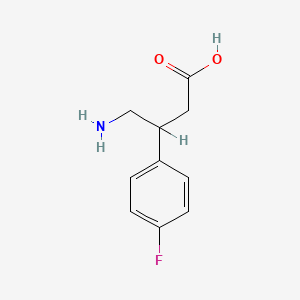

The molecular formula of 4-Amino-3-(4-fluorophenyl)butanoic acid is C10H12FNO2 . The InChI code is 1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) .Chemical Reactions Analysis

4-Amino-3-(4-fluorophenyl)butanoic acid is a prodrug that is hydrolyzed in vivo to 4-amino-3-(4-fluorophenyl)butyric acid . It is an intermediate in the synthesis of carbamic acid esters .Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-3-(4-fluorophenyl)butanoic acid is 197.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 197.08520679 g/mol .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

4-Amino-3-(4-fluorophenyl)butanoic acid, a key intermediate in pharmaceutical synthesis, is used in the production of various compounds. For example, it is pivotal in synthesizing new thymidylate synthesis inhibitors, offering potential in cancer treatment (Yuan Guo-qing, 2013). It also contributes to the development of anticonvulsants, highlighting its role in neurological pharmaceuticals (J. Kaplan et al., 1980).

Radiotracer Development

In the field of neuroimaging, derivatives of 4-Amino-3-(4-fluorophenyl)butanoic acid are synthesized for studying the GABAB receptor in the mouse brain. These compounds are potential PET radiotracers, expanding the possibilities in neuroscientific research (R. Naik et al., 2018).

Fluorescent D-amino Acids Development

The synthesis of fluorescent D-amino acids utilizing 4-Amino-3-(4-fluorophenyl)butanoic acid derivatives shows potential in biochemistry. These amino acids, with specific fluorescence properties, can be incorporated into peptide sequences for various research applications (Jyotirmoy Maity et al., 2015).

Molecular Structure and Spectroscopy Studies

The molecular structure, vibrational, and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, belonging to the class of β-amino acids, have been studied using DFT and spectroscopy. This research aids in understanding the fundamental properties of such compounds (L. Pallavi & J. Tonannavar, 2020).

Mécanisme D'action

Target of Action

The primary target of 4-Amino-3-(4-fluorophenyl)butanoic acid, also known as β-(4-fluorophenyl)-γ-aminobutyric acid or β-(4-fluorophenyl)-GABA, is the GABA B receptor . This receptor plays a crucial role in the central nervous system, mediating inhibitory neurotransmission .

Mode of Action

4-Amino-3-(4-fluorophenyl)butanoic acid acts as an agonist at the GABA B receptor . This means it binds to this receptor and activates it, leading to an increase in the receptor’s function . It is selective for the GABA B receptor over the GABA A receptor .

Biochemical Pathways

As a gaba b receptor agonist, it likely influences pathways involvingGABAergic neurotransmission .

Pharmacokinetics

It is known to be aprodrug that is hydrolyzed in vivo to 4-amino-3-(4-fluorophenyl)butyric acid . This suggests that its bioavailability may depend on factors such as absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The molecular and cellular effects of 4-Amino-3-(4-fluorophenyl)butanoic acid’s action are likely related to its activation of the GABA B receptor. This could lead to effects such as inhibition of neuronal excitability and modulation of neurotransmitter release .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

4-amino-3-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHXHLDNSXLAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966612 | |

| Record name | 4-Fluorophenibut | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(4-fluorophenyl)butanoic acid | |

CAS RN |

52237-19-1 | |

| Record name | Cgp 11130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052237191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorophenibut | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENIBUT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DAU7M5P3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.